molecular formula C17H20N8 B2765775 4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2415629-03-5

4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2765775
CAS No.: 2415629-03-5
M. Wt: 336.403
InChI Key: BKUGGHKBFLTNJL-UHFFFAOYSA-N
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Description

4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions starting from readily available precursors One common approach involves the initial formation of the pyrazole and pyridazine rings, followed by their subsequent coupling with a piperazine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    6-(1H-pyrazol-1-yl)pyridazine: Shares the pyrazole and pyridazine rings but lacks the piperazine and pyrimidine components.

    4,5-dimethylpyrimidine: Contains the pyrimidine core but lacks the additional heterocyclic rings.

Uniqueness

4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4,5-dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-14(2)18-12-19-17(13)24-10-8-23(9-11-24)15-4-5-16(22-21-15)25-7-3-6-20-25/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGGHKBFLTNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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